

Physical and chemical properties of Tricosane-d48

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Compound of Interest

Compound Name: Tricosane-d48

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Tricosane-d48: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Tricosane-d48**, a deuterated form of the long-chain alkane tricosane. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The information is presented to facilitate easy comparison and includes detailed methodologies for key analytical experiments.

Core Physical and Chemical Properties

Tricosane-d48 is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis.^{[1][2]} Its utility stems from the fact that its chemical behavior is nearly identical to its non-deuterated counterpart, tricosane, yet it is distinguishable by its higher mass.^[3] This allows for precise quantification in complex matrices. The physical and chemical properties of **Tricosane-d48** are summarized below.

Property	Value	Reference
Chemical Name	1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-octatetracontadeuteriotricosane	[4]
CAS Number	203784-75-2	[5][6][7][8]
Molecular Formula	C ₂₃ D ₄₈	[6]
Molecular Weight	372.92 g/mol	[4][6][7]
Isotopic Enrichment	≥98 atom % D	[8]
Physical Form	Solid	[9]
Boiling Point	379.9 ± 5.0 °C at 760 mmHg	[10]
Solubility	Insoluble in water; Soluble in non-polar organic solvents like hexane and benzene.	[11]
Storage	Store at room temperature.	[8]

Applications in Research and Development

Deuterated compounds like **Tricosane-d48** are indispensable in modern scientific research.[3] Their primary applications include:

- **Internal Standards:** In quantitative mass spectrometry, deuterated compounds are ideal internal standards due to their similar ionization efficiency and chromatographic behavior to the analyte of interest, while being easily distinguishable by mass.[1][2]
- **Tracer Studies:** Deuterium labeling allows researchers to trace the metabolic fate of molecules in biological systems, aiding in the understanding of pharmacokinetics and drug metabolism.[1][3]

- Mechanistic Studies: The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be used to elucidate reaction mechanisms.[\[3\]](#)
- NMR Spectroscopy: Deuterated compounds are used in NMR spectroscopy to provide a lock signal and to study molecular structures.[\[12\]](#)[\[13\]](#)

Experimental Protocols

While specific experimental protocols for the synthesis of **Tricosane-d48** are proprietary, its analysis typically involves standard techniques for long-chain alkanes. The following are detailed methodologies for common analytical experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like **Tricosane-d48**.[\[14\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
- Capillary Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).

Method Parameters:

- Injector Temperature: 280 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.

- Ramp to 320 °C at 15 °C/min.
- Hold at 320 °C for 10 minutes.
- MS Transfer Line Temperature: 290 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500

Sample Preparation:

- Prepare a stock solution of **Tricosane-d48** in a suitable solvent such as hexane or isooctane at a concentration of 1 mg/mL.
- Create a series of calibration standards by serial dilution of the stock solution.
- For analysis of samples, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte, and spike with a known concentration of **Tricosane-d48** as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (^2H NMR) can be used to confirm the isotopic enrichment of **Tricosane-d48**.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Method Parameters:

- Solvent: A non-deuterated solvent in which the sample is soluble (e.g., chloroform, benzene).
- Temperature: 25 °C
- Pulse Program: A standard single-pulse experiment.

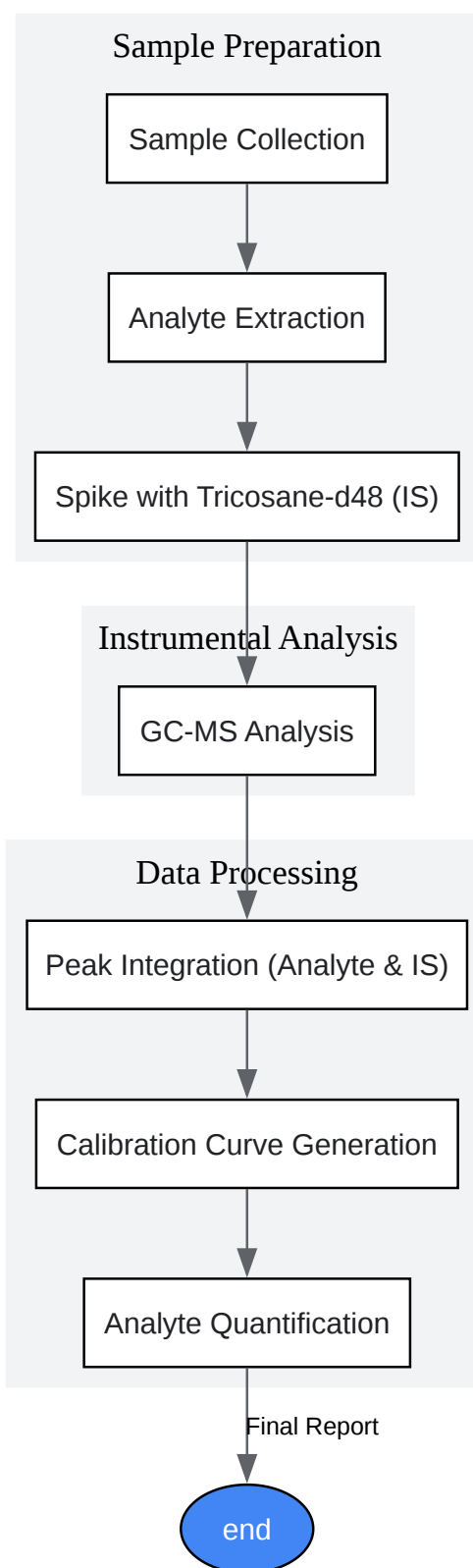
- Acquisition Parameters: These will be instrument-specific and should be optimized to obtain a good signal-to-noise ratio. Due to the low gyromagnetic ratio of deuterium, a larger number of scans may be required.^[15]

Sample Preparation:

- Dissolve an accurately weighed amount of **Tricosane-d48** in the chosen non-deuterated solvent to a concentration of approximately 10-20 mg/mL.
- Transfer the solution to an NMR tube.

Logical Workflow for Tricosane-d48 Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using **Tricosane-d48** as an internal standard.



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Caption: Workflow for quantitative analysis using **Tricosane-d48** as an internal standard.

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